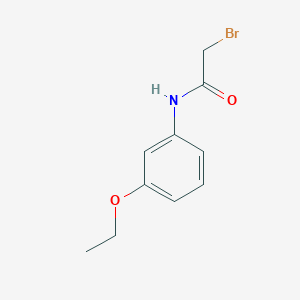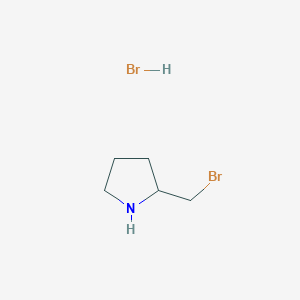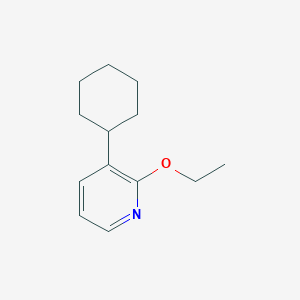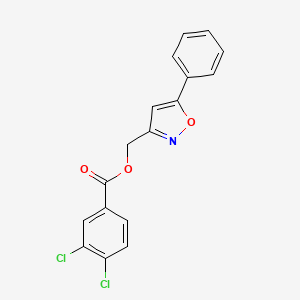![molecular formula C21H17F2NO5S B3130475 4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate CAS No. 343373-94-4](/img/structure/B3130475.png)
4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds like “4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline” and “2-Methoxy-5-((phenylamino)methyl)phenol” has been reported . They were synthesized via a Schiff bases reduction route . The reduction process involved the use of sodium borohydride (NaBH4), a powerful reducing agent known for its selectivity . It does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis
The molecular structures of the related compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . The reduction process used in their synthesis does not affect reducible substituents such as nitro and chloride .Scientific Research Applications
Synthesis and Chemical Reactions
- The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions can lead to the introduction of a hydroxy group or the transfer of a 4-iodophenyl group, depending on the substituents present on the anilide, demonstrating the chemical versatility of compounds related to "4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate" (Itoh et al., 2002).
- A method for generating glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate shows the compound's role in facilitating the synthesis of glycosides, highlighting its potential in carbohydrate chemistry (Crich & Smith, 2000).
- The synthesis of fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates from alkyl 2-(2-fluoro-anilino)-2-oxo-acetates demonstrates the compound's utility in producing fluorinated derivatives with potential for further chemical transformations (Yavari, Nasiri, & Djahaniani, 2005).
Biological Activity and Material Science Applications
- The synthesis and antimicrobial evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives demonstrate the potential pharmacological applications of compounds structurally related to "this compound," highlighting their effectiveness against bacterial and fungal strains (Khanage, Mohite, & Pandhare, 2020).
Mechanistic Studies
- The study on fluorescence quenching of boronic acid derivatives by aniline in alcohols provides insights into the photophysical properties of related compounds, essential for developing fluorescence-based sensors and materials (Geethanjali et al., 2015).
Future Directions
The related compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals, among others . This suggests potential future directions in the synthesis of these types of compounds and their applications.
properties
IUPAC Name |
(4-methoxyphenyl) 2-[N-(benzenesulfonyl)-2,4-difluoroanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO5S/c1-28-16-8-10-17(11-9-16)29-21(25)14-24(20-12-7-15(22)13-19(20)23)30(26,27)18-5-3-2-4-6-18/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQEIRIAMHBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN(C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B3130413.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3130424.png)

![N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3130449.png)

![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3130453.png)


![2-Naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B3130474.png)
![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)
